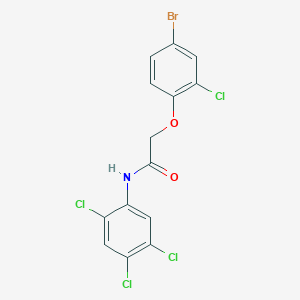![molecular formula C18H22FN5O B4629175 N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, reductive amination, and amide hydrolysis steps, as seen in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and piperazine-containing compounds. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited antiproliferative activity against human cancer cell lines, showcasing the synthetic routes and potential bioactivity of related structures (Mallesha et al., 2012).
Applications De Recherche Scientifique
Serotonergic Neurotransmission
[(18)F]p-MPPF, a compound structurally related to N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, has been extensively studied for its application in the study of serotonergic neurotransmission using positron emission tomography (PET). This research includes the synthesis, radiochemistry, animal studies (rats, cats, monkeys), human studies, toxicity, and metabolism investigations. The development of such radiolabeled antagonists provides significant insights into serotonergic pathways and potential psychiatric disorder treatments (Plenevaux et al., 2000).
Antipsychotic Agents
Research on conformationally constrained butyrophenones, which share a similar piperazine and fluorobenzoyl component with N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, has demonstrated potential antipsychotic properties. These compounds have been evaluated for their affinity towards dopamine and serotonin receptors, highlighting their potential as neuroleptic drugs without the risk of inducing extrapyramidal side effects, which is a significant consideration in antipsychotic drug development (Raviña et al., 2000).
Antiproliferative Activity
The structural motif of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which is closely related to N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, has been investigated for its antiproliferative activity against various human cancer cell lines. Such studies are crucial in the search for new anticancer agents, with some compounds showing promising activity, meriting further research (Mallesha et al., 2012).
Chiral Stationary Phases
Research into chiral 1,4-disubstituted piperazine derivatives, which include structural elements similar to N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, has contributed to understanding structure-retention relationships on carbohydrate chiral stationary phases. This work aids in the development of more effective methods for resolving racemic mixtures, which is vital in the pharmaceutical industry for producing enantiomerically pure compounds (Chilmonczyk et al., 2005).
Propriétés
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWOEBUXORTLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)



![N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4629181.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)